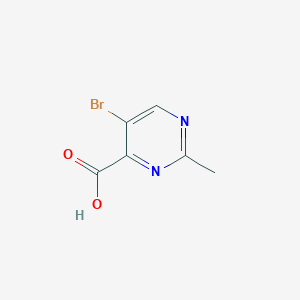

2-Methyl-5-bromopyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-2-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-3-8-2-4(7)5(9-3)6(10)11/h2H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDERWSRHRJUWNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292446 | |

| Record name | 5-Bromo-2-methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100707-39-9 | |

| Record name | 5-Bromo-2-methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methylpyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Methyl-5-bromopyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of halogen substituents, such as bromine, and the carboxylic acid functional group significantly influence its reactivity and biological properties.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 217.02 g/mol

- Structure : The compound features a pyrimidine ring with a methyl group at position 2 and a bromine atom at position 5, along with a carboxylic acid group at position 4.

Synthesis

Various synthetic routes have been developed for obtaining this compound. Notably, methods involving the condensation of formamidine acetate with mucobromic acid have been reported, yielding significant quantities of the compound .

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit antimicrobial properties. For instance, studies have shown that similar compounds possess antibacterial and antifungal activities due to their ability to interfere with microbial metabolic pathways .

Anti-inflammatory Effects

Pyrimidine derivatives have been evaluated for their anti-inflammatory activities. In vitro assays demonstrated that compounds with structural similarities to this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. IC50 values for these compounds against COX-1 and COX-2 enzymes were reported, indicating their potential as anti-inflammatory agents .

| Compound | IC50 (COX-1) | IC50 (COX-2) |

|---|---|---|

| Compound A | 19.45 μM | 42.1 μM |

| Compound B | 26.04 μM | 31.4 μM |

| This compound | TBD | TBD |

Antitumor Activity

The structural characteristics of this compound suggest potential antitumor activity. Similar pyrimidine derivatives have been synthesized as inhibitors of protein kinases, which play a crucial role in cancer cell proliferation . The mechanism often involves the inhibition of specific signaling pathways that are vital for tumor growth.

Structure–Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is closely linked to their structural features. For instance:

- Substituents : The presence of electron-withdrawing groups like bromine enhances biological activity by increasing the compound's reactivity.

- Functional Groups : Carboxylic acid groups can improve solubility and bioavailability, making them more effective in biological systems .

Case Studies

- Analgesic Properties : A study demonstrated that derivatives of this compound exhibited analgesic effects comparable to established pain relievers like indomethacin.

- Antiviral Activity : Certain pyrimidines have shown promise in inhibiting viral replication in vitro, suggesting that this compound could be explored further for antiviral applications .

Scientific Research Applications

Pharmaceutical Applications

-

Drug Intermediates :

- 2-Methyl-5-bromopyrimidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been utilized in the development of inhibitors targeting complement factor D, which are relevant for treating autoimmune and inflammatory diseases .

- The compound's derivatives have shown potential in synthesizing bioactive nucleosides, which are vital for drug discovery and development .

-

Anticancer Research :

- The National Cancer Institute (NCI) has evaluated this compound for its potential anticancer properties. It has been linked to compounds that exhibit cytotoxic effects against cancer cell lines, making it a candidate for further pharmacological studies.

-

Metallation and Formylation Reactions :

- The compound is also noted for its versatility in organic synthesis, particularly in metallation and formylation reactions, which are critical for constructing complex organic molecules used in various therapeutic areas.

Agrochemical Applications

This compound is used as a building block in the synthesis of agrochemicals, particularly herbicides and fungicides. Its ability to modify biological pathways makes it valuable for developing new agricultural products aimed at improving crop yield and resistance to pests.

Case Study 1: Synthesis of Complement Factor D Inhibitors

A study demonstrated the synthesis of a novel complement factor D inhibitor using this compound as an intermediate. This compound was instrumental in developing therapies for diseases like age-related macular degeneration and other inflammatory conditions. The research highlighted the efficiency of using this pyrimidine derivative due to its favorable chemical reactivity and stability under various conditions .

Case Study 2: Anticancer Activity Assessment

Another research project focused on evaluating the anticancer properties of derivatives synthesized from this compound. The study involved testing various derivatives against multiple cancer cell lines, revealing promising cytotoxic activity that warrants further investigation into their mechanisms of action and potential therapeutic uses.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 100707-39-9 ().

- Molecular Formula : C₆H₅BrN₂O₂ (inferred from structural analogs in ).

- Key Substituents : Methyl group at position 2, bromine at position 5, and carboxylic acid at position 2.

Properties and Applications :

This pyrimidine derivative is a halogenated heterocyclic compound with a carboxylic acid functional group. It is used as a building block in pharmaceutical and agrochemical research, particularly in synthesizing kinase inhibitors and antiviral agents. Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the carboxylic acid facilitates salt formation or further derivatization .

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities:

Purity and Commercial Availability

- This compound : Available at 97% purity (Combi-Blocks, QA-3194) .

- Methyl 2-amino-5-bromopyrimidine-4-carboxylate: Supplied by multiple vendors (e.g., NovoChemy, SynAsst Chemical) with ≥98% purity .

- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid : TCI Chemicals offers this compound (B3829-5G) with safety data for handling .

Preparation Methods

Diazotization and Halogenation

2-Amino-5-bromopyrimidine undergoes diazotization with NaNO2 in H2SO4/HBr at −4°C to 4°C, forming a diazonium salt. Subsequent Sandmeyer reaction with CuBr or HBF4 yields 2-halo-5-bromopyrimidine (X = Br, Cl, F).

Nucleophilic Methylation

The halogenated intermediate reacts with methyl carboxylates (e.g., methyl cyanoacetate) in tetrahydrofuran (THF) using potassium tert-butoxide (20% in THF). Substitution at the 2-position occurs at 0–80°C, producing methyl 2-(5-bromopyrimidin-2-yl)acetate.

Hydrolysis and Decarboxylation

The ester is hydrolyzed under alkaline conditions (K2CO3/DMSO, 110°C) or acidic reflux (HCl, 100–105°C), yielding the target carboxylic acid.

Key Parameters :

| Step | Conditions | Yield (Reported) |

|---|---|---|

| Diazotization | H2SO4/HBr, −4–4°C | Not specified |

| Methylation | THF, 0–80°C, 1.1:1 base:substrate | Not specified |

| Decarboxylation | 100–105°C in HCl or 110°C in DMSO | Not specified |

Advantages :

-

Amenable to scale-up with commercially available starting materials.

-

Flexible halogen selection (Cl, Br, F) allows derivative diversification.

One-Pot Synthesis from 2-Bromomalonaldehyde and Acetamidine

CN110642788A describes a condensation approach using 2-bromomalonaldehyde and acetamidine hydrochloride in glacial acetic acid:

Reaction Setup

2-Bromomalonaldehyde (0.1 mol) and acetamidine hydrochloride (0.1 mol) are combined in acetic acid with 3Å molecular sieves at 80°C. The mixture is heated to 100°C for 5 hours.

Workup

Post-reaction, the crude product is filtered, washed with ethanol, and purified via alkaline extraction (5% NaOH) followed by dichloromethane isolation. The final yield is 43%.

Critical Observations :

-

Protic solvents (e.g., acetic acid) enhance cyclization efficiency.

-

Molecular sieves mitigate side reactions by absorbing water.

Comparison with Analogous Reactions :

Substituting acetamidine with benzamidine yields 2-phenyl-5-bromopyrimidine-4-carboxylic acid (33%), underscoring the method’s versatility for C-2 substituents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-5-bromopyrimidine-4-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via bromination of a pyrimidine precursor. For example, methyl 2-amino-4-chloro-5-pyrimidinecarboxylate can undergo bromination using phosphorus oxybromide (POBr₃) in anhydrous conditions, followed by hydrolysis to yield the carboxylic acid. Optimization involves controlling reaction temperature (70–90°C) and using catalysts like DMF to enhance bromination efficiency. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., bromine at C5, methyl at C2) via coupling constants and chemical shifts (e.g., C4 carboxylic acid ~170 ppm in 13C NMR).

- Mass Spectrometry (HRMS) : Validate molecular weight (theoretical m/z for C₆H₅BrN₂O₂: 232.95) and fragmentation patterns.

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹).

Cross-referencing with structurally similar compounds (e.g., 5-Bromo-4-pyrimidinecarboxylic acid) helps resolve ambiguities .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight containers at 2–8°C to prevent degradation.

- Refer to safety data sheets (SDS) for emergency protocols, including spill management (neutralize with sodium bicarbonate) and first aid (flush eyes with water for 15 minutes) .

Advanced Research Questions

Q. How can researchers address low yields during the bromination step of pyrimidine precursors?

- Methodological Answer : Low yields often arise from incomplete bromination or side reactions. Strategies include:

- Reagent Optimization : Replace POBr₃ with N-bromosuccinimide (NBS) in the presence of catalytic LiBr for milder conditions.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCE) to stabilize intermediates.

- In Situ Monitoring : Track reaction progress via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane) to terminate reactions at optimal conversion .

Q. How should discrepancies in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at elevated temperatures to suppress rotational barriers (e.g., hindered rotation of the methyl group at C2).

- Isotopic Labeling : Introduce deuterated analogs to isolate specific signal contributions.

- Comparative Analysis : Compare with high-purity reference standards (e.g., drug impurity analogs like 2-Chloro-4-fluoro-5-(2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoic acid) to validate peak assignments .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G* basis sets to model electron density maps, identifying electrophilic centers (e.g., C5 bromine as a leaving group).

- Transition State Analysis : Simulate energy barriers for SNAr (nucleophilic aromatic substitution) pathways using Gaussian or ORCA software.

- Thermochemical Validation : Cross-check computed activation energies with experimental data (e.g., enthalpy of sublimation from thermogravimetric analysis) .

Q. How can researchers design a stability study for this compound under varying pH conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to buffers (pH 1–13) at 40°C for 48 hours.

- HPLC Monitoring : Use a C18 column (ACN/0.1% TFA mobile phase) to quantify degradation products (e.g., decarboxylation or debromination).

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.